molecular formula C19H12BrF3N2O2S B2380379 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 692287-52-8

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2380379
CAS No.: 692287-52-8
M. Wt: 469.28
InChI Key: DLWASJLZWWTMFD-UHFFFAOYSA-N
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Description

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. With a molecular structure that incorporates a pyrimidinone core, a 4-bromophenyl group, and a metabolically stable trifluoromethyl group, this compound is a valuable scaffold for the development of novel therapeutic agents. Compounds with similar structural motifs, particularly those featuring a substituted pyrimidinone core, have been investigated in high-throughput screening campaigns and are frequently explored as key intermediates in the synthesis of potential kinase inhibitors . Research into analogous molecules has shown potential in targeting hyperproliferative disorders, positioning this chemical entity as a candidate for use in oncology research, specifically in the study of cell proliferation and apoptosis pathways . Its exact mechanism of action is a subject for ongoing research, but it serves as a crucial tool for biochemical assay development and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. All sales are final, and researchers are responsible for verifying the product's identity and purity for their specific applications.

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrF3N2O2S/c20-13-8-6-12(7-9-13)15(26)11-28-18-24-16(19(21,22)23)10-17(27)25(18)14-4-2-1-3-5-14/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWASJLZWWTMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC(=O)C3=CC=C(C=C3)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with thiourea to yield the pyrimidinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are scaled up using techniques such as crystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Moiety

The 4-bromophenyl group in Compound X undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

Reaction ConditionsProductYield (%)Reference
Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h4-(Pyridin-3-yl)phenyl derivative78
CuI, L-proline, DMSO, 120°C, 24 h4-(Morpholin-4-yl)phenyl analog65

The bromine atom’s reactivity is enhanced by electron-withdrawing effects from the adjacent ketone and trifluoromethyl groups, facilitating NAS with amines, thiols, or aryl boronic acids .

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) linker is susceptible to oxidation, forming sulfoxides or sulfones:

Oxidizing AgentProductConditionsYield (%)Reference
H₂O₂ (30%)Sulfoxide derivativeRT, 6 h, acetic acid92
m-CPBASulfone derivativeDCM, 0°C, 2 h85

Oxidation kinetics studies indicate that the sulfone formation proceeds faster in polar aprotic solvents due to stabilization of the transition state .

Alkylation and Acylation at the Pyrimidinone Core

The 4(3H)-pyrimidinone ring undergoes alkylation or acylation at the N3 position. For example:

ReagentProductReaction TimeYield (%)Reference
Benzyl bromideN3-Benzylated derivative4 h, DMF, 80°C88
Chloroacetyl chlorideN3-Acetylated analog2 h, DCM, RT76

The trifluoromethyl group at C6 electronically deactivates the pyrimidinone ring, necessitating stronger bases (e.g., K₂CO₃) for efficient alkylation .

Cross-Coupling Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group participates in Pd-mediated cross-coupling under high-temperature conditions:

Reaction TypeConditionsProductYield (%)Reference
Suzuki couplingPd(OAc)₂, SPhos, K₃PO₄, toluene, 110°CBiaryl-CF₃ derivative68
Ullmann couplingCuI, 1,10-phenanthroline, DMF, 120°CAryl ether-CF₃ analog54

The CF₃ group’s strong electron-withdrawing nature stabilizes intermediates, though steric hindrance can limit yields .

Hydrolysis and Ring-Opening Reactions

Under acidic or basic conditions, the pyrimidinone ring undergoes hydrolysis:

ConditionsProductKey ObservationsReference
6M HCl, reflux, 8 hOpen-chain thiourea derivativeComplete ring scission
NaOH (10%), EtOH, 4 hCarboxylic acid intermediatePartial degradation of CF₃

Hydrolysis pathways are influenced by the electron-deficient nature of the pyrimidinone ring .

Comparative Reactivity with Structural Analogs

Reactivity trends for Compound X compared to analogs:

Analog StructureReaction Rate (NAS)Sulfanyl Oxidation Rate
6-Methyl instead of CF₃1.5× slower1.2× faster
3-(4-Methoxyphenyl) instead of phenyl2× fasterNo significant change

The trifluoromethyl group significantly decelerates NAS but stabilizes intermediates during cross-coupling .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties . In vitro studies have shown that it can inhibit the growth of various human tumor cell lines. For example, the compound was evaluated by the National Cancer Institute and displayed a mean growth inhibition (GI) value of 15.72 µM against tested cancer cells, indicating its potential as an anticancer agent .

Case Study: NCI Evaluation

  • Methodology : The compound underwent evaluation using a single-dose assay across approximately sixty cancer cell lines.
  • Results : It exhibited significant efficacy with an average cell growth inhibition rate of 12.53%, suggesting its potential for further development as an anticancer drug .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity . A study synthesized various derivatives based on similar structures, revealing that certain modifications could enhance antimicrobial efficacy against a range of pathogens . The introduction of the sulfanyl group appears to play a crucial role in augmenting the antimicrobial properties.

Drug Design and Development

The molecular characteristics of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone make it a valuable candidate in drug design . The trifluoromethyl group is known for improving metabolic stability and bioavailability, which are essential for developing effective therapeutic agents .

Structure-Activity Relationship Studies

This compound is often used in structure-activity relationship (SAR) studies to understand how different substituents affect biological activity. By modifying the phenyl groups or altering the position of functional groups, researchers can optimize the compound's efficacy and selectivity against specific biological targets .

Synthesis and Characterization

The synthesis of this compound involves several steps, starting from commercially available precursors. Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and key analogs:

Compound Substituents Molecular Weight (g/mol) Key Properties
2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 4-Bromophenyl, phenyl, trifluoromethyl 469.28 High lipophilicity; potential halogen bonding; metabolically stable
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 4-Chlorophenyl, ethyl, trifluoromethyl 376.80 Reduced steric bulk (ethyl vs. phenyl); lower molecular weight; discontinued
2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 4-Methylbenzyl, propyl, trifluoromethyl 342.38 Increased lipophilicity (methylbenzyl); flexible alkyl chain may reduce target affinity
2-[(2-Fluorobenzyl)sulfanyl]-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 2-Fluorobenzyl, methyl, trifluoromethyl 345.35 Enhanced electron-withdrawing effects (fluorine); compact structure

Key Observations:

Pyrimidinone Substituents: Trifluoromethyl at position 6 is conserved across analogs, contributing to metabolic resistance and hydrophobicity . Phenyl vs. ethyl/propyl at position 3: Aromatic groups (phenyl) favor π-π stacking interactions, while alkyl chains (ethyl, propyl) may reduce rigidity and binding specificity .

Synthetic Challenges: The target compound’s synthesis avoids intramolecular cyclization seen in trifluoromethyl-containing analogs, highlighting its unique stability .

Hydrogen Bonding and Crystal Packing: Sulfanyl groups act as hydrogen bond donors, but electron-withdrawing substituents (e.g., trifluoromethyl) may reduce basicity, altering intermolecular interactions .

Biological Activity

The compound 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone , with CAS number 692287-52-8, is a member of the pyrimidinone class known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H12BrF3N2O2SC_{19}H_{12}BrF_3N_2O_2S with a molecular weight of 469.28 g/mol. Its structure features a trifluoromethyl group, which is often associated with enhanced biological activity in medicinal chemistry.

PropertyValue
Molecular FormulaC19H12BrF3N2O2SC_{19}H_{12}BrF_3N_2O_2S
Molecular Weight469.28 g/mol
CAS Number692287-52-8

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential in several therapeutic areas:

  • Antimicrobial Activity : The compound has shown promising results against Mycobacterium tuberculosis, demonstrating low minimum inhibitory concentration (MIC) values, indicating strong antibacterial properties. A study reported an MIC of 4.9 μM with no cytotoxicity against HepG2 cells, suggesting a favorable therapeutic index .
  • Cytotoxicity : While the compound exhibits antimicrobial effects, it also displays cytotoxicity against eukaryotic cells. This duality necessitates careful evaluation in therapeutic contexts to balance efficacy and safety .
  • Enzyme Inhibition : Research indicates that the compound may serve as an enzyme inhibitor or receptor modulator, impacting various biological pathways. Its interaction with specific molecular targets can lead to significant biological effects, although detailed mechanisms remain to be fully elucidated.

The mechanisms through which this compound exerts its biological effects are primarily linked to its structural features:

  • Receptor Binding : The presence of the trifluoromethyl group enhances lipophilicity, potentially facilitating binding to lipid membranes and various receptors.
  • Enzyme Modulation : The compound's ability to inhibit key enzymes involved in disease pathways suggests potential applications in treating conditions such as cancer and inflammation.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • A study focused on a series of trifluoromethyl pyrimidinones, including this compound, identified their activity against Mycobacterium tuberculosis and highlighted structure-activity relationships (SAR) that inform future drug design .
  • Another research project explored the synthesis and evaluation of similar compounds for analgesic and anti-inflammatory activities, establishing a foundation for further exploration into the therapeutic potential of related structures .

Q & A

Q. What are the key synthetic pathways and challenges for this compound?

The synthesis involves multi-step reactions, including condensation and sulfanyl group incorporation. Critical steps include:

  • Bromophenyl ketone intermediate formation : Achieved via Friedel-Crafts acylation or nucleophilic substitution, requiring anhydrous conditions to avoid byproducts .
  • Sulfanyl linkage introduction : Thiol-alkylation or nucleophilic substitution under controlled pH (7–9) to prevent oxidation of the sulfanyl group .
  • Pyrimidinone ring closure : Cyclization using urea/thiourea derivatives in polar aprotic solvents (e.g., DMF) at 80–100°C . Challenges : Low yields due to steric hindrance from the trifluoromethyl group; purification requires gradient chromatography .

Table 1 : Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
Bromophenyl ketoneAlCl₃, 4-bromobenzoyl chloride, 0°C65–70
Sulfanyl incorporationNaSH, ethanol, reflux50–55
CyclizationUrea, DMF, 90°C40–45

Q. Which spectroscopic methods are essential for structural characterization?

A combination of techniques is required:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., trifluoromethyl at δ ~110–120 ppm in ¹³C) and confirms aromatic substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 485.02) and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl (C=O at ~1700 cm⁻¹) and sulfanyl (C-S at ~600 cm⁻¹) groups .

Advanced Research Questions

Q. How can computational modeling predict reactivity and interactions?

Methodologies include:

  • Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfur atom in sulfanyl group) .
  • Molecular Docking : Screens binding affinity with biological targets (e.g., enzymes with hydrophobic pockets for trifluoromethyl) using software like AutoDock Vina .
  • MD Simulations : Assess stability of ligand-target complexes under physiological conditions (e.g., solvation in water for 100 ns) .

Q. How to resolve contradictions between experimental and computational data?

Strategies include:

  • Cross-validation : Compare NMR chemical shifts with DFT-predicted values (RMSD < 0.5 ppm acceptable) .
  • Impurity analysis : Use HPLC-MS to detect byproducts skewing spectroscopic results .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous bond lengths/angles .

Q. What experimental designs optimize reaction conditions?

Advanced statistical approaches:

  • Factorial Design : Varies temperature, solvent, and catalyst loading to identify yield maxima (e.g., 22 factorial design with ANOVA analysis) .
  • Response Surface Methodology (RSM) : Models non-linear relationships (e.g., interaction between pH and reaction time) .
  • DoE (Design of Experiments) : Reduces trial numbers while capturing critical variables .

Q. How do structural modifications influence bioactivity?

Structure-Activity Relationship (SAR) approaches:

  • Trifluoromethyl replacement : Substitute with -CN or -NO₂ to compare hydrophobic/hydrophilic interactions .
  • Sulfanyl group variation : Replace with -O- or -NH- to assess hydrogen bonding capacity .
  • Bioassay-guided fractionation : Test analogs in enzyme inhibition assays (e.g., IC₅₀ values for kinase targets) .

Table 2 : Example SAR Modifications and Bioactivity

ModificationBioassay Result (IC₅₀, μM)Reference
-CF₃ → -CN12.3 ± 1.2
-S- → -O->50 (inactive)

Methodological Notes

  • Environmental Impact Studies : Follow ISO 14040 guidelines to assess biodegradation pathways and ecotoxicity .
  • Data Reproducibility : Use Open Science Framework (OSF) for raw spectral data and reaction logs .

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